5-Bromo-2,3-difluorobenzoic acid
Overview
Description
5-Bromo-2,3-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2,3-difluorobenzoic acid typically involves the bromination of 2,3-difluorobenzoic acid. One common method includes the reaction of 2,3-difluorobenzoic acid with a brominating reagent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the bromination of 2,3-difluorobenzoic acid in a large-scale reactor, followed by purification steps such as recrystallization or distillation to obtain the high-purity product. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or borane.
Oxidation Reactions: The compound can undergo oxidation to form derivatives such as 5-bromo-2,3-difluorobenzoyl chloride using oxidizing agents like thionyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts like iron(III) chloride.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Oxidation: Reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the nucleophile or electrophile used.
Reduction Products: 5-Bromo-2,3-difluorobenzyl alcohol or 5-bromo-2,3-difluorobenzaldehyde.
Oxidation Products: 5-Bromo-2,3-difluorobenzoyl chloride.
Scientific Research Applications
5-Bromo-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance the compound’s ability to bind to these targets through halogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-difluorobenzoic acid
- 4-Bromo-2,5-difluorobenzoic acid
- 2,3-Difluorobenzoic acid
- 5-Bromo-2-fluorobenzoic acid
Uniqueness
5-Bromo-2,3-difluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. Compared to its analogs, this compound offers a balance of stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,3-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYATAKVVIXJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629512 | |
Record name | 5-Bromo-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-64-0 | |
Record name | 5-Bromo-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,3-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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